![molecular formula C23H19N3O3 B7717611 N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisonicotinamide](/img/structure/B7717611.png)
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisonicotinamide, also known as HMN-176, is a small molecule compound that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies and has been found to have a unique mechanism of action that makes it an attractive candidate for further research.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisonicotinamide involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to the disruption of the microtubule network, which is necessary for the proper functioning of the cell. This ultimately results in cell cycle arrest and apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisonicotinamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisonicotinamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisonicotinamide for lab experiments is its potent antitumor activity, which makes it an attractive candidate for further research. In addition, its unique mechanism of action makes it a valuable tool for studying the cell cycle and apoptosis. However, one limitation of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisonicotinamide is that it is a small molecule compound, which may limit its ability to penetrate certain tissues.
Direcciones Futuras
There are several potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisonicotinamide. One area of interest is the development of combination therapies that incorporate N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisonicotinamide with other anticancer agents. Another potential direction is the investigation of the use of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisonicotinamide in combination with immunotherapy. Finally, further research is needed to fully understand the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisonicotinamide and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisonicotinamide involves a multistep process that starts with the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde and ammonium chloride to form the intermediate compound 2-hydroxy-6-methoxy-3-formylquinoline. This intermediate is then reacted with isonicotinamide and phenylboronic acid in the presence of a palladium catalyst to yield N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisonicotinamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisonicotinamide has been extensively studied for its potential use in cancer therapy. It has been found to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisonicotinamide has been shown to be effective in inhibiting tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-20-7-8-21-17(14-20)13-18(22(27)25-21)15-26(19-5-3-2-4-6-19)23(28)16-9-11-24-12-10-16/h2-14H,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIVTLSXNOUUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpyridine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.